(3S,4R)-4-(tert-butylamino)oxolan-3-ol
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Description
(3S,4R)-4-(tert-butylamino)oxolan-3-ol is a chiral oxazolidinone derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as (S,R)-TBOA and is primarily used as a research tool to study the function of glutamate transporters.
Scientific Research Applications
Heterogeneous Photocatalytic Degradation
The compound has been studied for its role in the heterogeneous photocatalytic degradation of pharmaceutical agents like salbutamol using titanium dioxide as a photocatalyst. This research has involved kinetic studies of drug decomposition, identification of intermediate compounds, assessment of mineralization, and toxicity evaluation (Sakkas et al., 2007).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure of related compounds, such as N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine. This research offers insights into the molecular structures and potential applications in material science (Ostercamp et al., 1993).
Synthesis of Chiral Intermediates
These compounds have been used in the synthesis of important chiral intermediates, like in the production of sitagliptin, a medication used for the treatment of diabetes (Zhang Xingxian, 2012).
Antimicrobial and Analgesic Activity
Research has explored the synthesis and potential antimicrobial and analgesic activities of related compounds like 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids (Koz’minykh et al., 2004).
Catalytic Applications
These compounds have been used in studies related to catalytic applications, such as in the alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes (Qian et al., 2011).
Solid-State Structure Analysis
The molecular and solid-state structures of these compounds, like methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, have been investigated for their potential applications in the field of materials science and pharmaceuticals (Tomaščiková et al., 2008).
Synthesis of Bioisosteres
These compounds have been used in the synthesis of bioisosteres, such as the oxetane ring, which is useful in drug discovery as a bioisostere for both the geminal dimethyl group and the carbonyl group (Hamzik & Brubaker, 2010).
properties
IUPAC Name |
(3S,4R)-4-(tert-butylamino)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)9-6-4-11-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJINERDSOVKHL-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1COCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N[C@@H]1COC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(tert-butylamino)oxolan-3-ol |
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